N9 vs. N7 Positional Isomerism: Structural Confirmation via Multimodal Spectroscopy
The compound is unambiguously distinguished from its N7 regioisomer (doxofylline, CAS 69975-86-6) by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). In the study by Li et al. (2014), the 9-(1,3-dioxolan-2-ylmethyl) substitution was confirmed via characteristic 1H-NMR chemical shifts at the purine N9–CH2 protons, distinct from the N7–CH2 signal of doxofylline [1]. The CATO reference standard is supplied with lot-specific NMR and MS data confirming >95% purity (HPLC, 273 nm) [2].
| Evidence Dimension | Positional isomer identity (N9 vs. N7) |
|---|---|
| Target Compound Data | N9-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine (confirmed by 1H-NMR, 13C-NMR, HRMS) |
| Comparator Or Baseline | Doxofylline: N7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylxanthine (CAS 69975-86-6) |
| Quantified Difference | Distinct 1H-NMR chemical shifts for N9–CH2 vs. N7–CH2 protons; different fragmentation patterns in MS/MS |
| Conditions | 1H-NMR (Bruker spectrometer), 13C-NMR, HPLC-QTOFMS, prep-HPLC isolation |
Why This Matters
Only the N9 isomer can serve as a valid reference standard for quantifying this specific impurity in doxofylline API; the N7 isomer (doxofylline) co-elutes or produces overlapping signals in many HPLC methods, making substitution impossible.
- [1] LI Juan, HE Jia-jia, ZHU Pei-xi, JIN Ou, ZHENG Guo-gang. Identification of Major Impurities in Doxofylline Injection. Chinese Pharmaceutical Journal, 2014, 45(4): 334–337. View Source
- [2] CATO Research Chemicals. 9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione (CAS 1174289-18-9) Product Page. Purity >95% (HPLC), ISO 17034 Certified. View Source
